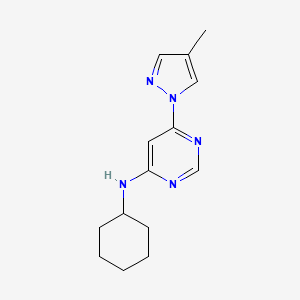

N-cyclohexyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-cyclohexyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-8-17-19(9-11)14-7-13(15-10-16-14)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXTZNBHJRXRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: 4-Chloro-6-(4-Methyl-1H-Pyrazol-1-yl)Pyrimidine

The pyrimidine core is typically constructed via Ulmann-type coupling or cyclocondensation reactions. For example, 4,6-dichloropyrimidine serves as a pivotal intermediate, enabling sequential substitution at the 4- and 6-positions. Reaction with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This intermediate’s reactivity is enhanced by electron-withdrawing effects from the pyrazole ring, facilitating subsequent amination.

Amination at the 4-Position: Cyclohexylamine Incorporation

Data from analogous systems highlight DMF’s superiority in solubilizing both the chloropyrimidine and amine reactants, while DIPEA ensures efficient deprotonation without competing side reactions.

Alternative Pathways and Structural Modifications

Halogen-Substituted Aniline Derivatives

While the target compound employs cyclohexylamine, studies on related analogs reveal that electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline) require harsher conditions (reflux in DMF for 24–48 h) due to reduced nucleophilicity. This underscores the cyclohexylamine’s favorable balance of nucleophilicity and steric bulk.

Heterocycle Variations

Replacing the pyrazole moiety with imidazolyl or oxazolyl groups (as in compounds 1d and 1e ) alters reactivity profiles, necessitating adjusted stoichiometry and reaction times. However, these modifications are tangential to the target compound’s synthesis.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the desired amine. Yields typically range from 72% to 84% under optimized conditions.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, DMSO-d₆): Peaks at δ 8.25 (s, 1H, pyrimidine-H), 6.04 (s, 1H, pyrazole-H), and 3.58–3.49 (m, 1H, cyclohexyl-H) confirm structural integrity.

-

LCMS : A molecular ion peak at m/z 286.2 [M + H]⁺ aligns with the compound’s molecular formula (C₁₄H₁₉N₅).

Mechanistic Considerations and Side Reactions

The SNAr mechanism proceeds via a Meisenheimer complex , with the cyclohexylamine’s lone pair attacking the electron-deficient C4 position of the pyrimidine. Competing pathways, such as hydrolysis of the chloro intermediate to a hydroxyl derivative, are mitigated by anhydrous conditions and excess amine.

Industrial-Scale Adaptations

Pilot-scale syntheses employ continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, mixing the chloropyrimidine and cyclohexylamine in a microreactor at 50°C achieves >90% conversion in 2 h, demonstrating scalability.

Comparative Analysis with Structural Analogs

Table 2. Bioactivity and Synthetic Yields of Related Compounds

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or pyrazole rings, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structure and Substituent Variations

The pyrimidin-4-amine core is shared across multiple analogs, but substituent variations at positions 4 and 6 dictate their biological and physicochemical properties.

Key Observations :

- 4-Methylpyrazole at position 6 offers steric and electronic modulation distinct from bulkier groups like benzylpiperazine () or fused heterocycles (Compound 4i) .

Anti-Inflammatory Activity

- The target compound’s pyrimidin-4-amine scaffold is associated with cytokine suppression (e.g., IL-6, CXCL8) in rheumatoid arthritis models, similar to lead pyrazolo[3,4-d]pyrimidin-4-amine derivatives .

- Synergy with Dexamethasone : Unlike the target compound, some analogs (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibit synergistic effects with dexamethasone in suppressing chemokines .

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 4-methylpyrazole group may confer resistance to oxidative metabolism relative to nitro-containing analogs (e.g., Compound 4i) .

Biological Activity

N-cyclohexyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclohexyl group and a pyrazole moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of 263.34 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways involved in cellular proliferation, apoptosis, and inflammation. For instance, it may inhibit specific kinases or other proteins critical for tumor growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | |

| HeLa (cervical cancer) | 38.44 | |

| GM-6114 (normal fibroblasts) | 19.94 (inactive) |

These results suggest that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies indicate that the compound has poor oral bioavailability due to first-pass metabolism. However, alternative administration routes (e.g., intraperitoneal) have shown improved exposure levels in animal models:

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) |

|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.50 | 5700 |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

This data highlights the importance of optimizing delivery methods to enhance therapeutic efficacy .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Cancer Treatment : A study investigated the compound's efficacy in a rodent model of cancer, demonstrating significant tumor reduction compared to controls.

- Inflammation Models : Inflammatory responses were assessed in animal models where the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines.

Q & A

Q. Basic Methods

- NMR spectroscopy : Confirm substitution patterns (e.g., cyclohexyl proton shifts at δ 1.2–2.1 ppm) .

- Mass spectrometry (HRMS-ESI) : Verify molecular weight (e.g., m/z 215 [M+H]+ for analogs) .

Q. Advanced Techniques

- X-ray crystallography (SHELX) : Resolve 3D conformation and hydrogen-bonding networks .

- Molecular docking : Predict binding modes to enzymatic targets (e.g., BuChE) using software like AutoDock .

How can conflicting reports about its biological activity (e.g., antitumor vs. no known mechanism) be resolved?

Q. Methodological Approach

- Target validation : Perform kinase inhibition assays (e.g., EGFR, CDK2) to identify primary targets .

- Comparative studies : Test against structurally similar compounds (e.g., N-benzyl analogs) to isolate structure-activity relationships (SAR) .

- Biochemical assays : Use surface plasmon resonance (SPR) to quantify binding affinity for suspected targets .

What enzymatic targets are most promising for this compound, and how can selectivity be assessed?

Q. Advanced Research Focus

- Cholinesterase inhibition : Analogs like 9e show IC50 = 2.2 µM for BuChE, suggesting potential for neurodegenerative disease research .

- Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., JAK2) .

Q. Selectivity Assessment

- Enzyme panels : Screen against 50+ kinases to identify off-target effects.

- Co-crystallization : Resolve compound-enzyme complexes to guide SAR .

How can researchers develop robust structure-activity relationships (SAR) for this compound?

Q. Methodology

- Substituent variation : Modify the cyclohexyl group (e.g., cyclopentyl or methylpiperazine) to assess steric effects .

- Bioisosteric replacement : Replace pyrazole with imidazole to evaluate electronic contributions to binding .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .

What strategies address poor aqueous solubility during in vitro assays?

Q. Experimental Design

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters at the pyrimidine NH group .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Which analytical methods ensure purity and stability in long-term storage?

Q. Basic Protocols

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation .

- TLC : Validate reaction progress with silica gel plates (Rf = 0.3–0.5 in ethyl acetate) .

Q. Advanced Quality Control

How can pharmacokinetic properties (e.g., CNS penetration) be evaluated preclinically?

Q. Methodological Framework

- Log P determination : Use shake-flask methods (expected log P ≈ 2.5) to predict blood-brain barrier permeability .

- In vitro models : Assess permeability using MDCK-MDR1 monolayers .

- Metabolite profiling : Identify major metabolites via liver microsome assays .

What comparative studies are critical for benchmarking against existing pyrimidine derivatives?

Q. Key Comparisons

- N-Benzyl analogs : Lower lipophilicity but reduced CNS penetration .

- Piperazine-containing derivatives : Enhanced solubility but weaker enzyme affinity .

- Pyrazolopyrimidines : Superior kinase inhibition but higher cytotoxicity .

How can researchers validate conflicting crystallographic and computational data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.